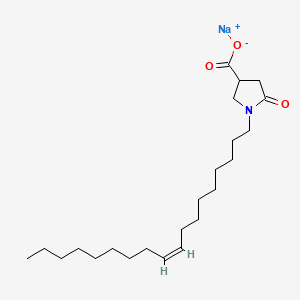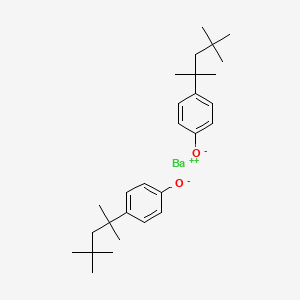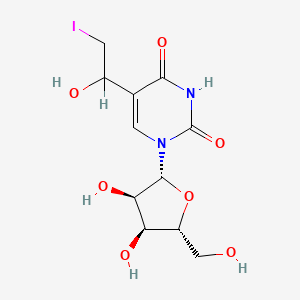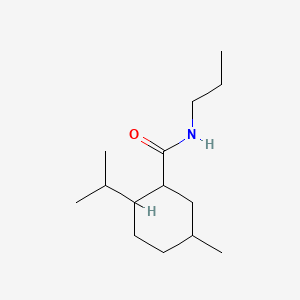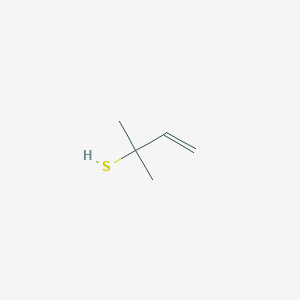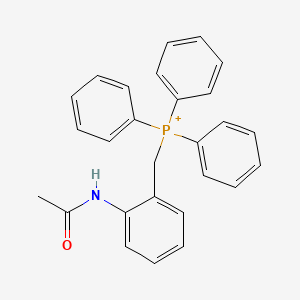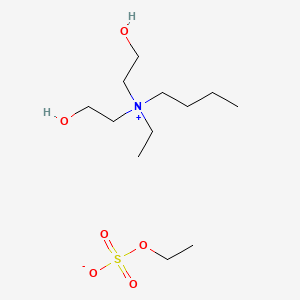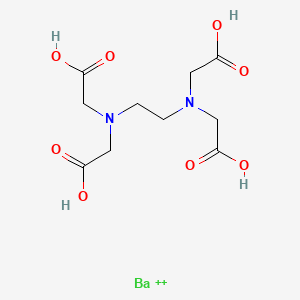
Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is an inorganic compound with the molecular formula C10H16BaN2O8+2 and a molecular weight of 429.57. This compound is known for its unique structure, which includes barium ions coordinated with ethylenediaminetetraacetic acid (EDTA) derivatives. It is commonly used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] typically involves the reaction of barium salts with EDTA derivatives under controlled conditions. One common method includes dissolving barium chloride in water and then adding an aqueous solution of EDTA. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and precise control of reaction parameters. The process involves continuous monitoring of pH, temperature, and concentration to achieve high yields and purity. The final product is then purified through filtration and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of other chelating agents or ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxides, while substitution reactions can produce various barium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes that require metal ion chelation and stabilization.
Wirkmechanismus
The mechanism of action of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Magnesium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Zinc N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
Uniqueness
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is unique due to the presence of barium ions, which impart specific chemical properties and reactivity. Compared to similar compounds with calcium, magnesium, or zinc, the barium derivative exhibits different stability and coordination behavior, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
25737-53-5 |
|---|---|
Molekularformel |
C10H16BaN2O8+2 |
Molekulargewicht |
429.57 g/mol |
IUPAC-Name |
barium(2+);2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
InChI-Schlüssel |
MASKRDCJSCCWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



